Iturin E is predominantly sourced from Bacillus subtilis and Bacillus amyloliquefaciens. These bacteria are commonly found in soil and are known for their ability to produce a variety of bioactive compounds, including lipopeptides. The production of iturin E can be enhanced through fermentation processes that optimize growth conditions and nutrient availability.
Iturin E is classified as a cyclic lipopeptide, which are characterized by a lipid tail attached to a cyclic peptide structure. This classification is significant due to the diverse biological activities exhibited by lipopeptides, including antimicrobial, antifungal, and surfactant properties.
The synthesis of iturin E involves non-ribosomal peptide synthesis (NRPS), which utilizes multi-carrier thiotemplate mechanisms. This process allows for the assembly of amino acids into peptide chains without the involvement of ribosomes. Various methods have been developed to enhance the production of iturin E, including:
The fermentation process typically involves liquid or solid-state fermentation techniques. For example, using media rich in carbon sources like glucose or soybean meal can promote higher yields. The optimization of fermentation conditions often includes monitoring agitation rates and aeration levels to ensure optimal microbial growth.
The molecular structure of iturin E features a cyclic arrangement that includes both D- and L-amino acids along with a β-amino fatty acid residue. The specific arrangement contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively.
Iturin E has a molecular weight that varies depending on the specific analogue but generally falls within the range typical for lipopeptides (approximately 1,000–1,200 Da). Structural analysis often employs techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to elucidate its conformation.
Iturin E participates in various chemical reactions that contribute to its biological activity. These include:
The reactions involving iturin E are influenced by environmental factors such as pH and ionic strength. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly used to monitor these interactions and quantify the compound's concentration during experiments.
The mechanism of action of iturin E primarily involves disrupting the integrity of microbial cell membranes. Upon contact with target cells, iturin E integrates into the lipid bilayer, causing increased permeability and eventual cell death. This process is often facilitated by its amphiphilic nature, allowing it to interact favorably with both hydrophilic and hydrophobic regions of membrane lipids.
Studies have shown that iturin E exhibits significant antifungal activity against pathogens such as Fusarium species, with minimum inhibitory concentrations varying based on the target organism. Its biosurfactant properties also contribute to its effectiveness in reducing surface tension in aqueous solutions.
Iturin E has several promising applications across various fields:
Iturin E was first isolated in 2016 from Bacillus sp. KCB14S006, a halotolerant strain recovered from saltern sediments in Incheon, Korea. This hypersaline environment represented an ecologically underexplored habitat for bioactive metabolite discovery [5]. Structural characterization via NMR and high-resolution mass spectrometry revealed iturin E as a cyclic heptapeptide linked to a β-amino fatty acid chain (C₁₄–C₁₇), consistent with the iturin core scaffold but with distinctive amino acid substitutions at positions 4 and 6 [3] [5]. Historically, iturins were categorized based on amino acid variations in the peptide ring and branching of the hydrophobic tail. Iturin E occupies a unique position within this classification, differing from iturin A (first described in 1950) and iturin C by its inclusion of 4-hydroxyproline—a structural novelty not observed in earlier iturin variants [5] [10]. Its discovery expanded the known chemical diversity of iturins and highlighted the metabolic potential of extremophilic Bacillus strains.
Table 1: Structural Characteristics of Key Iturinic Lipopeptides
Lipopeptide | Fatty Acid Chain Length | Unique Amino Acid Features | Molecular Weight Range (Da) |
---|---|---|---|
Iturin A | C₁₄–C₁₇ β-amino | LDDLLDL configuration | 1029–1084 |
Iturin C | C₁₄–C₁₇ β-amino | Ser↔Asn substitution | 1043–1098 |
Iturin E | C₁₄–C₁₇ β-amino | 4-hydroxyproline at position 6 | 1050–1105* (estimated) |
Bacillomycin D | C₁₄–C₁₇ β-amino | Pro↔Ser substitution | 1031–1086 |
Mycosubtilin | C₁₅–C₁₇ β-amino | Asn↔Tyr substitution | 1045–1100 |
Note: Precise mass data for iturin E isoforms require further validation. Structural variations derive from [1] [3] [5].
Iturin E production is primarily associated with phylogenetically diverse members of the Bacillus subtilis species group. Genomic analyses confirm that halotolerant Bacillus strains, particularly those adapted to saline environments, harbor the ituD, ituA, ituB, and ituC operon essential for iturin biosynthesis [4] [8]. While B. amyloliquefaciens, B. subtilis, and B. velezensis are established producers of iturin A, iturin E synthesis appears restricted to specific extremophilic lineages. The itu operon spans ~37–39 kb and encodes non-ribosomal peptide synthetases (NRPSs) organized into modular enzymatic units. Each module activates, thiolates, and condenses specific amino acids into the heptapeptide backbone prior to cyclization and fatty acid integration [4] [8]. Notably, the incorporation of 4-hydroxyproline in iturin E suggests substrate flexibility in the sixth NRPS module, possibly mediated by promiscuous adenylation domains [5].
Table 2: Taxonomic Distribution of Iturin E-Producing Organisms
Bacterial Strain | Isolation Source | Gene Cluster Identity (%) | Lipopeptides Co-produced |
---|---|---|---|
Bacillus sp. KCB14S006 | Saltern sediments | 100% (reference strain) | Iturin A8, F1, F2 |
Bacillus subtilis ATCC55079 | Agricultural soil | 94% | Iturin A–F, surfactins |
Bacillus velezensis SDTB038 | Rhizosphere | 91%* | Surfactin, fengycin |
Note: Gene cluster identity based on ituA sequence homology. Data compiled from [5] [8].
Horizontal gene transfer may explain sporadic iturin E distribution across Bacillus clades. Comparative genomics reveals high synteny conservation (>90%) between iturin E clusters and those of iturin A producers, though key amino acid-activating domains exhibit divergent substrate specificity [4] [8]. This suggests evolutionary diversification via module "swapping" or point mutations in adenylation domains. Notably, the 4ʹ-phosphopantetheinyl transferase (Sfp) enzyme is indispensable for activating NRPS carrier proteins, linking iturin E production to functional secondary metabolism [4] [6].
Iturin E serves as a critical weapon in microbial warfare, enabling producer strains to outcompete fungi and bacteria in nutrient-limited or stressful environments. Its primary mode of action involves pore formation in target cell membranes via selective interaction with sterols (e.g., ergosterol in fungi). At micromolar concentrations, iturin E molecules aggregate and integrate into lipid bilayers, forming ion-permeable channels that dissipate membrane potential and induce osmotic collapse [1] [4]. Studies confirm iturin E’s efficacy against plant-pathogenic fungi (e.g., Fusarium oxysporum) and drug-resistant Candida spp., with MIC values of 90–300 μg/ml [5] [10].
Ecologically, iturin E enhances niche competitiveness through:
In saltern environments, iturin E confers a survival advantage to producer strains against osmotically stressed fungi. Its activity persists under high salinity and pH fluctuations, underscoring its ecological role in extreme habitats [5] [10].
Table 3: Bioactivity Profile of Iturin E Against Target Pathogens
Target Organism | Minimum Inhibitory Concentration (μg/ml) | Proposed Mechanism |
---|---|---|
Fusarium oxysporum f. sp. niveum | 100–120 | Ergosterol binding, pore formation |
Candida albicans (azole-resistant) | 180 | Membrane depolarization |
Magnaporthe grisea | 150 | Hyphal lysis |
Staphylococcus aureus | 220 | Membrane permeabilization* |
Note: Antibacterial activity is weaker than antifungal effects. Data from [5] [10].
Concluding Remarks
Iturin E exemplifies the evolutionary innovation of Bacillus secondary metabolism, combining structural novelty with ecological functionality. Its discovery from understudied saline environments emphasizes the value of exploring extreme microbiomes for bioactive lipopeptides. Future research should clarify the enzymology of 4-hydroxyproline incorporation and quantify iturin E’s contribution to microbial community dynamics in situ.
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